molecular formula C16H35NO B14735687 8-(Dibutylamino)octan-1-ol CAS No. 5412-93-1

8-(Dibutylamino)octan-1-ol

Cat. No.: B14735687
CAS No.: 5412-93-1
M. Wt: 257.45 g/mol
InChI Key: DAEWVRQLHVCGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Diethylamino)octan-1-ol (CAS: 97028-90-5) is a tertiary amine-alcohol compound with the molecular formula C₁₂H₂₇NO and a molecular weight of 201.35 g/mol. It exists as a pale yellow oil and is stored at 2–8°C to maintain stability, with handling precautions to avoid moisture and air exposure . The compound is soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide (DMSO) .

Properties

CAS No.

5412-93-1

Molecular Formula

C16H35NO

Molecular Weight

257.45 g/mol

IUPAC Name

8-(dibutylamino)octan-1-ol

InChI

InChI=1S/C16H35NO/c1-3-5-13-17(14-6-4-2)15-11-9-7-8-10-12-16-18/h18H,3-16H2,1-2H3

InChI Key

DAEWVRQLHVCGRW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Dibutylamino)octan-1-ol typically involves the reaction of 1,8-octanediol with dibutylamine . The process can be summarized as follows:

    Starting Materials: 1,8-octanediol and dibutylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as or . The mixture is heated to a temperature of around to facilitate the reaction.

    Procedure: The 1,8-octanediol is reacted with dibutylamine under the specified conditions, leading to the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix and heat the reactants.

    Purification: The product is purified through distillation or recrystallization to obtain a high-purity compound.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 8-(Dibutylamino)octan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or are used under acidic conditions.

    Reduction: Reagents like or are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include and .

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amino alcohols.

Scientific Research Applications

8-(Dibutylamino)octan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-(Dibutylamino)octan-1-ol involves its interaction with molecular targets through its amine and hydroxyl groups. These functional groups allow the compound to:

    Bind to Receptors: The amine group can interact with various receptors, potentially modulating their activity.

    Participate in Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with other molecules, influencing their behavior and stability.

    Pathways Involved: The compound may affect signaling pathways related to its molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 8-(Diethylamino)octan-1-ol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Physical Form Solubility Storage Conditions Key Structural Features
8-(Diethylamino)octan-1-ol C₁₂H₂₇NO 201.35 Pale Yellow Oil DMSO, Chloroform, DCM 2–8°C, protected from air Long octyl chain, terminal diethylamino-alcohol
1-(Diethylamino)butan-2-ol C₈H₁₉NO 145.2 Liquid Not specified Room temperature, dry Shorter butyl chain, hydroxyl at C2
8c* (amide derivative) C₂₃H₄₄N₂O₃S₂ 435.24 Mixture of isomers Not specified Not specified Octanamide backbone, dithiolan group

*Compound 8c: 8-[4-(Dithiolan-3-yl)butanoylamino]-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]octanamide .

Key Observations:
  • Functional Groups: The terminal alcohol and diethylamino group in 8-(Diethylamino)octan-1-ol contrast with the amide and dithiolan moieties in compound 8c, which may confer redox-active properties (e.g., disulfide bond formation) .
  • Solubility: While 8-(Diethylamino)octan-1-ol is compatible with DMSO, shorter-chain analogs like 1-(Diethylamino)butan-2-ol may exhibit higher aqueous solubility due to reduced hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.